molecular formula C19H18F3NO4 B2789810 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate CAS No. 1062186-46-2

2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate

Cat. No. B2789810
CAS RN: 1062186-46-2
M. Wt: 381.351
InChI Key: YXRKPNZXQKICKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a complex process and has several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate is not fully understood. However, studies suggest that the compound works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation, tumor growth, and cancer progression.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that the compound can reduce inflammation, inhibit tumor growth, and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate in lab experiments include its potential anti-inflammatory, anti-tumor, and anti-cancer properties. The compound can also be used as a diagnostic tool for cancer and other diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process, limited availability, and potential toxicity.

Future Directions

There are several future directions for the study of 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate. These include further investigation of its anti-inflammatory, anti-tumor, and anti-cancer properties, as well as its potential use as a diagnostic tool for cancer and other diseases. Future studies could also focus on optimizing the synthesis process for this compound and developing more efficient methods for its production. Additionally, the potential toxicity of this compound could be further explored to determine its safety for use in humans.

Synthesis Methods

The synthesis of 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate involves a multi-step process that includes several chemical reactions. The process starts with the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-ethoxyphenyl-3-buten-2-one. The intermediate compound is then reacted with 2-(trifluoromethyl)aniline in the presence of acetic acid to form 2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.

Scientific Research Applications

2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate has several potential applications in scientific research. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-2-26-14-9-7-13(8-10-14)11-18(25)27-12-17(24)23-16-6-4-3-5-15(16)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRKPNZXQKICKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.